molecular formula C11H22O2 B3337472 4-(Heptyloxy)butanal CAS No. 65885-35-0

4-(Heptyloxy)butanal

Cat. No.: B3337472
CAS No.: 65885-35-0
M. Wt: 186.29 g/mol
InChI Key: DSRCWNTVYUKWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Heptyloxy)butanal is an organic compound with the molecular formula C11H22O2. It is a functionalized dialkyl ether that has been identified as a pheromone component in certain beetle species, such as the citrus long-horned beetle (Anoplophora chinensis) and the Asian longhorned beetle (Anoplophora glabripennis) . This compound plays a significant role in the behavioral ecology of these insects, particularly in mate attraction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)butanal typically involves the reaction of heptanol with butanal in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of heptanol reacts with the aldehyde group of butanal to form the desired ether compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(Heptyloxy)butanoic acid.

    Reduction: 4-(Heptyloxy)butanol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

4-(Heptyloxy)butanal has several scientific research applications, particularly in the field of entomology. It is used as a pheromone component to study the behavior and ecology of beetle species like Anoplophora chinensis and Anoplophora glabripennis . These studies help in developing pheromone-based lures for monitoring and controlling pest populations. Additionally, the compound’s unique chemical structure makes it a valuable subject for research in organic synthesis and reaction mechanisms.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)butanal as a pheromone involves its detection by the olfactory receptors of female beetles. The compound binds to specific receptors on the antennae, triggering a series of neural responses that lead to behavioral changes such as attraction towards the male beetles producing the pheromone . The molecular targets include olfactory receptor neurons and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Heptyloxy)butan-1-ol
  • Nonanal

Comparison

4-(Heptyloxy)butanal is unique due to its dual functional groups (ether and aldehyde), which contribute to its specific pheromonal activity. In contrast, 4-(Heptyloxy)butan-1-ol, which has an alcohol group instead of an aldehyde, exhibits different chemical reactivity and pheromonal properties . Nonanal, another aldehyde, lacks the ether linkage, resulting in distinct behavioral responses in beetles.

Properties

IUPAC Name

4-heptoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-7-10-13-11-8-6-9-12/h9H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRCWNTVYUKWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of oxalyl chloride (42 mL) in dry methylene dichloride (750 mL) was cooled under a nitrogen atmosphere to −75° C. Dimethylsulfoxide (72 mL) was added dropwise with stirring, followed after 10 minutes by a solution of 4-(n-heptyloxy)butan-1-ol (75.2 g from below) in methylene dichloride (75 mL). The mixture was stirred and allowed to warm to −45° C., then was again cooled to −75° C. and treated dropwise with triethylamine (292 mL). After the addition was complete, the cooling bath was removed and the mixture was allowed to slowly warm to room temperature and stir one hour. Ice was added, and the product was partitioned between water and methylene dichloride. The solvent was removed with a rotary evaporator, and the residue was dissolved in petroleum ether (500 mL) and the solution was rinsed in water, cold aqueous hydrochloric acid, water, and saturated aqueous sodium bicarbonate. After drying over magnesium sulfate, the solvent was stripped in vacuo, and the residue was distilled to give 57.6 g (77%) of 4-(n-heptyloxy)butanal, b.p. 60° C., 0.26 Torr.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
75.2 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
292 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Heptyloxy)butanal
Reactant of Route 2
Reactant of Route 2
4-(Heptyloxy)butanal
Reactant of Route 3
Reactant of Route 3
4-(Heptyloxy)butanal
Reactant of Route 4
Reactant of Route 4
4-(Heptyloxy)butanal
Reactant of Route 5
Reactant of Route 5
4-(Heptyloxy)butanal
Reactant of Route 6
Reactant of Route 6
4-(Heptyloxy)butanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.